Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside
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Overview
Description
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is a synthetic carbohydrate derivative. It is commonly used in biochemical research, particularly in the study of glycosides and their biological functions. The compound is characterized by its unique structure, which includes an isopropylidene group protecting the 3,4-hydroxyl groups of the galactopyranoside ring.
Mechanism of Action
Target of Action
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is a versatile compound that serves as a building block for the synthesis of various pharmaceutical drugs . It is used in the development of therapeutic agents for combating diseases such as cancer, diabetes, and inflammation .
Mode of Action
It is known to play a pivotal role in the synthesis of diverse glycosides and glycosyl donors .
Biochemical Pathways
this compound is significant in unraveling the intricacies of glycosylation, a critical biochemical pathway involved in the synthesis of glycoconjugates . Glycoconjugates are essential components of cell membranes and play crucial roles in cell-cell interactions, immune response, and various biological processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific therapeutic agents it helps synthesize. Given its applications in combating diseases like cancer, diabetes, and inflammation , it can be inferred that the compound may influence cell proliferation, insulin signaling, and inflammatory pathways, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the following steps:
Starting Material: The synthesis begins with D-galactose.
Protection of Hydroxyl Groups: The 3,4-hydroxyl groups of D-galactose are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Methylation: The anomeric hydroxyl group is then methylated using methyl iodide and a base such as sodium hydride.
Deoxygenation: The 6-hydroxyl group is reduced to a hydrogen atom using a deoxygenation reagent like triethylsilane in the presence of a Lewis acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the protection and methylation steps.
Purification: Employing chromatographic techniques for purification.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the anomeric carbon to form corresponding lactones.
Reduction: Reduction reactions can target the isopropylidene group, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation Products: Lactones and carboxylic acids.
Reduction Products: Diols and alcohols.
Substitution Products: Thioglycosides and aminoglycosides.
Scientific Research Applications
Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and enzyme specificity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Methyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: Similar structure but lacks the deoxygenation at the 6-position.
Methyl 6-Deoxy-alpha-D-galactopyranoside: Lacks the isopropylidene protection at the 3,4-positions.
Methyl 6-Deoxy-3,4-O-benzylidene-alpha-D-galactopyranoside: Uses a benzylidene group instead of an isopropylidene group for protection.
Uniqueness: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific combination of protective groups and deoxygenation, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in selective synthetic applications and biochemical studies.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDNTMXANWPHZ-DUKYRCAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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